molecular formula C15H21NO4 B3124488 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate CAS No. 318510-90-6

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B3124488
CAS No.: 318510-90-6
M. Wt: 279.33 g/mol
InChI Key: JYJJPZSVJRHVJF-UHFFFAOYSA-N
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Description

“Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate” is a chemical compound with the CAS Number: 318510-90-6 . It has a molecular weight of 279.34 and its IUPAC name is methyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}propanoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H21NO4 . It contains a tert-butoxycarbonyl group attached to an amino group, which is further attached to a phenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.34 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antimicrobial Agent Synthesis : Doraswamy and Ramana (2013) described the synthesis of compounds, including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which can be considered structurally similar to methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate. These compounds are characterized and screened for their antimicrobial activity (Doraswamy & Ramana, 2013).

  • Molecular Structure Analysis : A study by Kozioł et al. (2001) on a closely related compound, (R)-tert-butyl-2-[(tert-butoxycarbonyl)amino]-3-(tritylsulfanyl)propanoate, investigated its molecular structure. This research contributes to understanding the molecular conformation of similar compounds in the crystal state (Kozioł et al., 2001).

Applications in Organic Synthesis

  • Intermediate in Natural Product Synthesis : Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate as a key intermediate for the natural product Biotin, highlighting the significance of similar compounds in synthesizing biologically important molecules (Qin et al., 2014).

  • Synthesis of Systemic Fungicides : Majerić et al. (1995) discussed the synthesis of S-3-(4′-tert-butyl)-phenyl-2-propanol, a compound structurally related to this compound, which is used in the enantioselective synthesis of systemic fungicides (Majerić et al., 1995).

Pharmaceutical Research

  • Antagonist Synthesis : Asada et al. (2010) synthesized a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs for their potential as EP3 receptor antagonists. These findings are relevant for understanding the therapeutic potentials of structurally similar compounds (Asada et al., 2010).

Safety and Hazards

The compound should be handled with care. Safety information and Material Safety Data Sheets (MSDS) are available for reference .

Properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12-8-5-11(6-9-12)7-10-13(17)19-4/h5-6,8-9H,7,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJPZSVJRHVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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